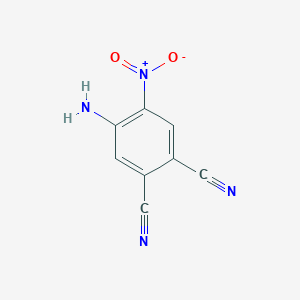

4-Amino-5-nitrobenzene-1,2-dicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related 2-aminobenzene-1,3-dicarbonitriles derivatives has been explored for their corrosion inhibition properties on mild steel in acidic solutions, suggesting a method of synthesis that might be adaptable for 4-Amino-5-nitrobenzene-1,2-dicarbonitrile (Verma, Quraishi, & Singh, 2015).

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated through various techniques, including X-ray diffraction and spectroscopy, to understand the electronic and geometric configuration that contributes to their reactivity and interactions (Geiger & Parsons, 2014).

Chemical Reactions and Properties

4-Amino-5-nitrobenzene-1,2-dicarbonitrile undergoes various chemical reactions, including interactions with amines and acids, forming diverse derivatives. These reactions are crucial for its application in corrosion inhibition and potentially in material synthesis (Menezes et al., 2007).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding the application potential of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile. Studies on related compounds provide insights into how substituents on the benzene ring affect these properties (Zhang, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to undergo specific transformations, are critical for the practical application of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile. Research on similar nitrobenzene derivatives reveals the impact of nitro and amino groups on the chemical behavior of these compounds (Hartshorn et al., 1988).

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4-Amino-5-nitrobenzene-1,2-dicarbonitrile derivatives have been investigated for their corrosion inhibition properties. Studies have shown that certain derivatives can significantly inhibit the corrosion of metals in acidic and alkaline environments. For example, 2-aminobenzene-1,3-dicarbonitriles derivatives were found to be effective corrosion inhibitors for mild steel in 1 M HCl, with one derivative exhibiting an inhibition efficiency of 97.83% at a concentration of 100 mg/L. These inhibitors are mixed-type and their adsorption on mild steel surfaces follows the Langmuir adsorption isotherm, suggesting a strong and efficient inhibition mechanism through the formation of a protective layer on the metal surface (Verma, Quraishi, & Singh, 2015).

Crystal Structure Analysis

The crystal structure of 4-nitrobenzene-1,2-dicarbonitrile has been detailed, highlighting its supramolecular layers with zigzag topology, sustained by C—H⋯N interactions. This structural insight is crucial for understanding the material's physical properties and potential applications in designing new molecular materials (Jan et al., 2014).

Material Science

Research has also explored the use of 4-Amino-5-nitrobenzene-1,2-dicarbonitrile and its derivatives in material science, particularly in the synthesis of novel compounds with potential applications in electronics, photonics, and as gelators for supramolecular gels. For instance, derivatives have been used to create low molecular weight gelators (LMWGs) with remarkable load-bearing, moldable, and self-healing properties. These materials, derived from simple organic salts of amino acids, showcase the potential for stress-bearing applications due to their supramolecular non-covalent interactions (Sahoo et al., 2012).

Safety And Hazards

While there is limited specific information available on the safety of this compound, it is essential to handle it with care due to its potential toxicity. Always follow proper laboratory safety protocols when working with any chemical substance.

Zukünftige Richtungen

Research on 4-Amino-5-nitrobenzene-1,2-dicarbonitrile can explore its applications beyond pigments. Investigating its reactivity, potential pharmaceutical properties, and further synthetic modifications could lead to exciting developments.

Eigenschaften

IUPAC Name |

4-amino-5-nitrobenzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-3-5-1-7(11)8(12(13)14)2-6(5)4-10/h1-2H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTXCLAXNPIBPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1N)[N+](=O)[O-])C#N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-nitrobenzene-1,2-dicarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.